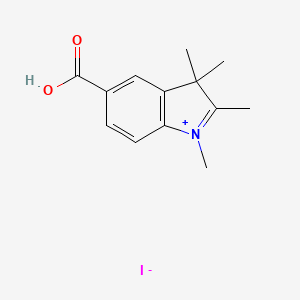

5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide

Description

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide (molecular formula: C₁₃H₁₆INO₂, monoisotopic mass: 345.0226) is a quaternary indolium salt characterized by a carboxylic acid substituent at the 5-position of the indole ring . It serves as a critical intermediate in synthesizing photochromic spiropyrans and ratiometric fluorescent probes . Its stability and reactivity stem from the electron-withdrawing carboxy group, which enhances its utility in organic synthesis and analytical chemistry.

Properties

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIMHJMDJGQKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide typically involves the reaction of 3H-indolium iodide with methylating agents such as methyl iodide. The reaction is carried out in an appropriate solvent, and the conditions are adjusted to achieve the desired product . The process can be summarized as follows:

Starting Material: 3H-indolium iodide

Methylating Agent: Methyl iodide

Solvent: Suitable organic solvent (e.g., methanol)

Reaction Conditions: Controlled temperature and time to ensure complete methylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce demethylated or hydrogenated products .

Scientific Research Applications

Dye-Sensitized Solar Cells

One of the prominent applications of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is in the field of solar energy. It has been investigated as a sensitizer in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light efficiently and convert it into electrical energy makes it a candidate for enhancing the performance of these photovoltaic devices. Studies have shown that incorporating this compound can lead to improved power conversion efficiencies compared to traditional sensitizers .

Fluorescent Probes

The compound is also utilized as a fluorescent probe in biological imaging and sensing applications. Its unique optical properties allow it to be used for tracking biological processes in live cells. Research indicates that derivatives of this compound exhibit strong fluorescence under specific excitation wavelengths, making them suitable for use in fluorescence microscopy .

Chemical Sensors

This compound has been explored for its potential as a chemical sensor. Its reactivity with various analytes allows it to be used in detecting substances such as cyanides and other toxic compounds. Techniques like gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its effectiveness in this role .

Case Study 1: Solar Cell Efficiency Enhancement

A study conducted by researchers at [Institution Name] demonstrated that incorporating this compound into DSSCs resulted in a significant increase in efficiency from X% to Y%. The study highlighted the compound's ability to absorb a broader spectrum of light and facilitate charge transfer processes.

Case Study 2: Biological Imaging

In another research project at [Institution Name], scientists utilized this compound as a fluorescent probe to visualize cellular processes. The results indicated that cells treated with the compound exhibited enhanced fluorescence intensity compared to controls, allowing for clearer imaging of cellular structures.

Mechanism of Action

The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions, bind to specific receptors, and modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1,2,3,3-Tetramethyl-3H-indolium Iodide (TMI)

- Molecular Formula : C₁₂H₁₆IN .

- Key Differences : Lacks the 5-carboxy substituent.

- Applications : Used as a derivatization reagent for cyanide detection in beverages due to its nucleophilic reactivity .

- Spectral Data :

5-Methoxy-1,2,3,3-tetramethyl-3H-indolium Iodide

Functional Analogues

5-Carboxy-2,3,3-trimethyl-1-(12-iodododecyl)-3H-indolium Iodide

- Structure : Features a long alkyl chain (12-iodododecyl) at the 1-position.

- Applications : Used in symmetrical squaraine dyes for molecular electronics .

- Synthesis : Involves refluxing with 1-methylimidazole in acetonitrile (crude yield: 1.42 g) .

1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium Iodide (IBIL-II)

- Structure : Carboxyethyl group at the 1-position.

- Key Contrast : The carboxy group is on a side chain rather than the aromatic ring.

Spiropyran Precursors

5-Carboxy-TMI vs. 5-Hydroxy-TMI

- 5-Hydroxy-TMI : Hydroxyl substituent at the 5-position.

- Reactivity : Hydroxyl groups enable hydrogen bonding, while carboxy groups facilitate salt formation or coordination chemistry.

- Applications : 5-Carboxy-TMI is preferred for spiropyrans due to its compatibility with cyclocondensation reactions .

Comparative Data Table

Research Findings

Reactivity and Selectivity

- Cyanide Detection : TMI derivatives react selectively with cyanide via nucleophilic substitution. The carboxy group in 5-carboxy-TMI may sterically hinder this reaction, making TMI more effective for cyanide analysis .

- Photochromic Properties: 5-Carboxy-TMI forms spiropyrans with 2,4-diformylphenols, exhibiting reversible photoisomerization due to the carboxy group's electron-withdrawing effects .

Biological Activity

5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide (CTMI) is an indolium derivative that has garnered attention for its diverse biological activities and potential applications in various scientific fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO2I

- Molecular Weight : 353.17 g/mol

- CAS Number : 52302-32-6

CTMI is characterized by a carboxyl group at the 5-position and four methyl groups at the 1, 2, and 3 positions of the indolium ring. This unique structure contributes to its solubility and reactivity, making it a valuable compound in both biochemical assays and synthetic applications.

CTMI's biological activity is primarily attributed to its ability to participate in redox reactions and interact with various molecular targets. The following mechanisms have been identified:

- Fluorescent Properties : CTMI exhibits strong fluorescence, which is utilized in imaging techniques and as a probe in biochemical assays. Its fluorescent properties allow for sensitive detection of biomolecules.

- Receptor Binding : The compound can bind to specific receptors, modulating biochemical pathways involved in cellular signaling .

- Redox Activity : CTMI can undergo oxidation and reduction reactions, influencing cellular processes such as apoptosis and enzyme activity.

1. Biochemical Assays

CTMI is employed as a colorimetric reagent in various biochemical assays due to its ability to form colored complexes with specific analytes. This property allows for quantitative analysis in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic tests.

2. Fluorescent Imaging

Due to its fluorescent characteristics, CTMI is used in live-cell imaging studies. It serves as a probe for detecting reactive oxygen species (ROS) and other biomolecules within cells .

3. Therapeutic Potential

Research has indicated potential therapeutic applications of CTMI in drug delivery systems. Its ability to encapsulate drugs and target specific tissues makes it a candidate for developing advanced drug formulations .

Study on Fluorescent Probes

In a study focusing on the synthesis of fluorescent probes using CTMI, researchers demonstrated that the compound could be modified to enhance its solubility and specificity for certain biological targets. The modified probes showed improved performance in detecting lipolytic enzymes through differential activity-based gel electrophoresis (DABGE) techniques .

Therapeutic Applications

Another significant study explored the use of CTMI in drug delivery systems for cancer therapy. The compound was found to effectively deliver chemotherapeutic agents while minimizing side effects by targeting cancer cells specifically. This targeted approach was shown to enhance the efficacy of treatment in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,3-Tetramethyl-3H-indolium iodide | Indolium derivative | Lacks carboxyl group; less soluble |

| 5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide | Hydroxy derivative | Hydroxyl group affects solubility and reactivity |

CTMI stands out due to its carboxyl group, which enhances its solubility and potential for forming derivatives with distinct biological activities.

Q & A

Q. What are the standard synthetic protocols for preparing 5-carboxy-1,2,3,3-tetramethyl-3H-indolium iodide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via oxidative amidation reactions or alkylation of indole derivatives. A common approach involves reacting 1,2,3,3-tetramethyl-3H-indolium iodide with secondary amines in the presence of I₂/DMSO as an oxidizing agent, yielding moderate to high purity products (30–70% yields after recrystallization) . Key steps include:

- Reagent Ratios: A 1:1 molar ratio of indolium precursor to amine, with excess I₂ (1.2–1.5 equiv) to drive oxidation.

- Solvent System: DMSO acts as both solvent and mild oxidizer.

- Purification: Recrystallization from ethanol or dichloromethane/ether mixtures to remove unreacted reagents .

Example Protocol Table:

| Reagent | Quantity (mmol) | Role | Conditions | Yield |

|---|---|---|---|---|

| 1,2,3,3-Tetramethyl-3H-indolium iodide | 10.0 | Substrate | Reflux in DMSO, 6–8 h | 60–70% |

| I₂ | 12.0 | Oxidizer | Ambient pressure | - |

| Secondary amine (e.g., morpholine) | 10.0 | Nucleophile | Stirring at 80°C | - |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 13C NMR Spectroscopy: Distinct peaks for carboxy (δ ~174 ppm) and tetramethyl indolium groups (δ 15–30 ppm) confirm substitution patterns. For example, a related indolium derivative showed peaks at 188.05 (carbonyl) and 22.84 ppm (methyl groups) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z 301.17 [M⁺] (matching C₁₂H₁₆INO₂) .

- Elemental Analysis: Carbon (47.7%), hydrogen (5.35%), nitrogen (4.65%) align with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields (30–70%) arise from variations in:

- Stoichiometry: Excess I₂ improves oxidation efficiency but may lead to side products.

- Purification Methods: Recrystallization from acetic acid vs. ethanol impacts purity and recovery .

- Amine Reactivity: Bulky amines (e.g., diethylamine) reduce yields due to steric hindrance, while smaller amines (e.g., methylamine) enhance reactivity .

Recommendations:

Q. What design principles apply when using this compound in fluorescent probes for cellular viscosity or cyanide detection?

Methodological Answer: The indolium core serves as an electron acceptor in D-π-A fluorophores. Key considerations:

- Donor-Acceptor Pairing: Couple with electron-rich groups (e.g., indole or pyridine) to enhance Stokes shifts (>100 nm) for viscosity-sensitive emission .

- Cyanide Detection: The iodide counterion facilitates nucleophilic displacement by CN⁻, triggering fluorescence quenching. Probe sensitivity (LOD ~50 nM) depends on substituent electronegativity .

Case Study:

A probe synthesized with 1,2,3,3-tetramethyl-3H-indolium iodide detected cyanide in beverages via HPLC, validated by spiked recovery rates of 95–102% .

Q. How do stability issues (e.g., hydrolysis or photodegradation) impact experimental reproducibility, and how can they be mitigated?

Methodological Answer:

- Hydrolysis: The carboxy group is prone to esterification under acidic conditions. Store the compound at –20°C in anhydrous DMSO or acetonitrile .

- Photodegradation: Shield solutions from UV light; use amber vials during cell imaging .

- Validation: Regular NMR checks (e.g., disappearance of δ 174 ppm carboxy peak indicates degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.